3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromenone core. The presence of methoxy groups at specific positions enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzofuran Core: : Starting with a phenol derivative, the benzofuran core can be synthesized through a cyclization reaction. For example, 2-hydroxyacetophenone can undergo cyclization in the presence of a strong acid like sulfuric acid to form benzofuran.
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Introduction of the Chromenone Moiety: : The benzofuran intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acyl chloride, such as 3-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
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Methoxylation: : The final step involves the introduction of methoxy groups. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or chromenone rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of methoxy groups is known to enhance the bioactivity of many pharmacologically active compounds.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups can also participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione: Another furochromene derivative with potential biological activity.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-methoxy-10-(3-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-25-14-5-3-4-13(8-14)20-12-27-21-11-22-17(10-18(20)21)16-7-6-15(26-2)9-19(16)23(24)28-22/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPQXMIKBNWCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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